
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide is an organic compound characterized by its complex structure, which includes nitro and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amide formation. The nitration process usually requires concentrated nitric acid and sulfuric acid as reagents, while the amide formation can be achieved using amine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and the potential for hazardous by-products.
化学反応の分析
Types of Reactions
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or catalytic hydrogenation to convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide: shares similarities with other nitrobenzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
545367-10-0 |
|---|---|
分子式 |
C15H13N3O5 |
分子量 |
315.28 g/mol |
IUPAC名 |
2-methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O5/c1-9-6-7-11(8-14(9)18(22)23)16-15(19)12-4-3-5-13(10(12)2)17(20)21/h3-8H,1-2H3,(H,16,19) |
InChIキー |
LYKGXKFXKXWPPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


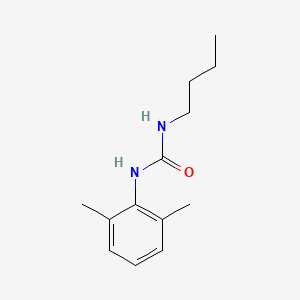



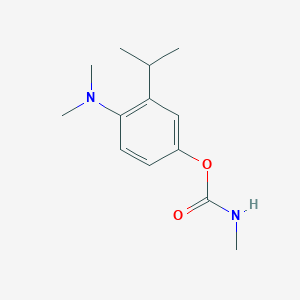

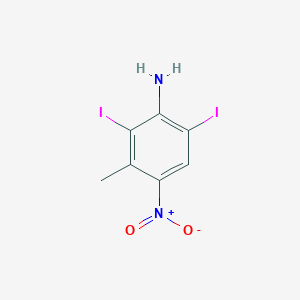
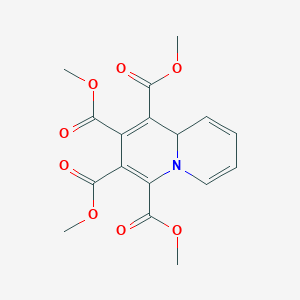
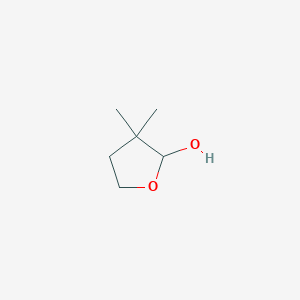
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)


![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
